2,2'-オキシジアセチルクロリド

説明

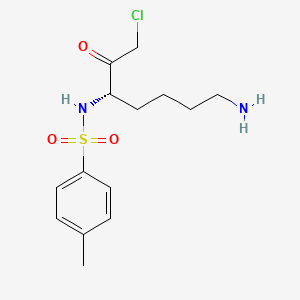

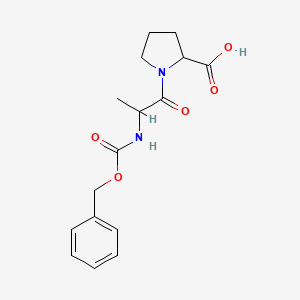

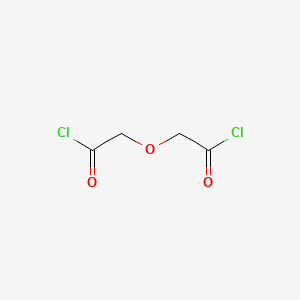

Oxydiacetyl dichloride, also known as Diglycolyl chloride, is an acid halide . It has a linear formula of O(CH2COCl)2 . Its molecular weight is 170.98 .

Synthesis Analysis

Diglycolyl chloride is suitable for use in the synthesis of ply (ether ester). It may be used in the synthesis of chiral diphenyl substituted polyether-diester compounds, morpholine dione analog (IMDNQ), and salicylic acid (SA)-based diacids .

Molecular Structure Analysis

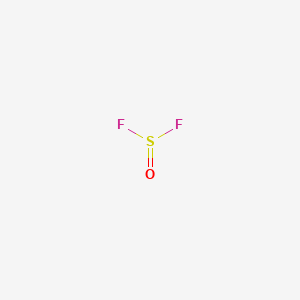

The molecular structure of Oxydiacetyl dichloride is represented by the SMILES string ClC(=O)COCC(Cl)=O . The InChI key is GTZXSBQCNBNWPK-UHFFFAOYSA-N .

Chemical Reactions Analysis

Oxydiacetyl dichloride is an acid halide and is suitable for use in the synthesis of various compounds .

Physical And Chemical Properties Analysis

Oxydiacetyl dichloride is a liquid at room temperature . It has a refractive index of n20/D 1.473 (lit.) . Its boiling point is 84-87 °C/2 mmHg (lit.) , and it has a density of 1.439 g/mL at 25 °C (lit.) .

科学的研究の応用

ポリエーテルエステルの合成

2,2'-オキシジアセチルクロリド: は、ポリエーテルエステル化合物の合成に使用されます。 これらのポリマーは、その汎用性で知られており、生分解性プラスチック、薬物送達システム、組織工学足場など、さまざまな用途に使用されています .

キラルポリエーテルジエステル化合物

この化合物は、キラルジフェニル置換ポリエーテルジエステル化合物の作成における前駆体として役立ちます。 これらのキラル化合物は、薬効を高め、副作用を軽減した薬物を開発するために使用できるため、医薬品研究において重要な意味を持っています .

モルホリンジオンアナログ合成

研究者は、2,2'-オキシジアセチルクロリドを使用して、IMDNQなどのモルホリンジオンアナログを合成します。 これらのアナログは、抗がん剤および抗ウイルス活性など、潜在的な治療特性について調査されています .

サリチル酸系ジアシッド

有機化学の分野では、この化学物質は、サリチル酸(SA)系ジアシッドの合成に使用されます。 これらのジアシッドは、コーティング剤や接着剤における用途を持つサリチル酸系ポリマーの製造に不可欠です .

クラウンエーテル誘導体

2,2'-オキシジアセチルクロリド: は、ジアザジベンゾ-18-クラウン-6ジアミドやジアザジ(tert-ブチルベンゾ)-18-クラウン-6ジアミドなどのクラウンエーテル誘導体の合成に役立ちます。 クラウンエーテルは、ホスト-ゲスト化学において非常に重要であり、特定のイオンを選択的に結合するために使用されます。これは、分離プロセスやセンサー技術において重要です .

スルフェン誘導体製造

この化合物は、スルフェン誘導体の製造にも使用されます。 スルフェンは、さまざまな生物学的プロセスに関与するヘパリンやヘパラン硫酸と相互作用する能力があるため、生化学や分子生物学における重要な分子です .

研究における安全性と取り扱い

用途について議論する際に、2,2'-オキシジアセチルクロリドの安全性と取り扱いの側面にも注意することが重要です。これは、重度の眼損傷や皮膚のやけどを引き起こす可能性のある腐食性物質として分類されています。 この化合物を使用する際には、個人用保護具の使用など、適切な安全対策が不可欠です .

保管と安定性

研究用途における長期的な持続可能性のために、2,2'-オキシジアセチルクロリドは、特定の保管条件を必要とします。 不適合な材料から離れた換気の良い場所に保管し、劣化を防ぐために不活性ガス下で保管することをお勧めします .

Safety and Hazards

Oxydiacetyl dichloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention .

特性

IUPAC Name |

2-(2-chloro-2-oxoethoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O3/c5-3(7)1-9-2-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZXSBQCNBNWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175289 | |

| Record name | Oxydiacetyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21062-20-4 | |

| Record name | 2,2′-Oxybis[acetyl chloride] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21062-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxydiacetyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021062204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxydiacetyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiacetyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxydiacetyl dichloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH3TD62WTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Diglycolyl chloride in synthetic chemistry?

A1: Diglycolyl chloride serves as a versatile building block for synthesizing various macrocyclic compounds. Researchers have utilized it to create:

- Macrocyclic polyether-diester ligands: These ligands are formed by reacting Diglycolyl chloride with different diols, including chiral dimethyl-substituted tetraethylene glycols [] and di- and tetramethyl-substituted triethylene, tetraethylene, and pentaethylene glycols []. These ligands demonstrate potential in coordination chemistry and host-guest chemistry applications.

- Crown ether-esters: Diglycolyl chloride, in the presence of templates like triphenyl antimony (SbPh3) and triphenyl bismuth (BiPh3), reacts with (benzyloxy)methyl-substituted diols to yield novel crown ether-esters []. These compounds hold promise in supramolecular chemistry and as potential catalysts.

- Diglycolamides: Diglycolyl chloride acts as a precursor for synthesizing diglycolamide compounds, essential complexing agents in various applications, including nuclear waste treatment [].

Q2: What is the role of Diglycolyl chloride in synthesizing Diglycolamides?

A: Diglycolyl chloride serves as a key starting material for producing diglycolamides []. This process involves reacting Diglycolyl chloride with a diverse range of amines in a biphasic system (Schotten–Baumann approach). This reaction results in high yields of the corresponding diamides. Further treatment with poly(4-styrenesulfonic acid) provides the pure diglycolamide compounds.

Q3: Are there alternative synthetic routes to producing Diglycolamides besides using Diglycolyl chloride?

A: Yes, research suggests an alternative method for preparing diglycolamides []. This approach involves the direct amidation of substituted diglycolyl diesters. These diesters are obtained by coupling commercially available monoesters. The direct amidation reaction utilizes aluminum trichloride as a catalyst and achieves good yields of the desired diglycolamide compounds.

Q4: How do structural variations in the reactants impact the synthesis of macrocyclic compounds using Diglycolyl chloride?

A: Research indicates that both the diol and the acid chloride structure significantly influence the template effect during macrocycle synthesis []. For example, when synthesizing crown ether-esters with (benzyloxy)methyl side arms, SbPh3 and BiPh3 effectively template 14-crown-4 ether-esters, but the efficiency varies depending on the specific diol and acid chloride used.

Q5: What analytical techniques are used to characterize the products synthesized using Diglycolyl chloride?

A5: Multiple analytical techniques are employed to characterize compounds derived from Diglycolyl chloride, including:

- NMR spectroscopy: Used to analyze the structure and complexation behavior of macrocyclic polyether-diester ligands. Significant chemical shift changes in 1H NMR spectra reveal the complexation of these ligands with benzylammonium perchlorate [].

- IR spectroscopy: Employed to study the complex formation between (benzyloxy)methyl-substituted diols and templates like SbPh3 and BiPh3 during crown ether-ester synthesis [].

- Mass spectrometry: Used in conjunction with IR spectroscopy to investigate complex formation in crown ether-ester synthesis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。